8,8'-Ethylenebis(2-thiotheophylline)

説明

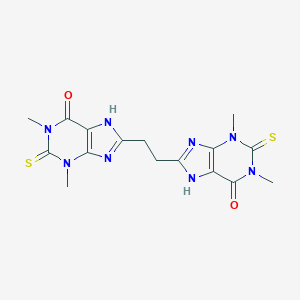

8,8'-Ethylenebis(2-thiotheophylline) (CAS: 1784-50-5) is a dimeric purine derivative characterized by an ethylene bridge connecting two theophylline moieties, each modified with a thio group at the 2-position. Theophylline itself (C₇H₈N₄O₂) is a xanthine alkaloid widely studied for its pharmacological properties, particularly as a bronchodilator. The substitution of oxygen with sulfur at the 2-position and the ethylene linkage in this compound likely alter its electronic properties, solubility, and biological activity compared to the parent molecule.

特性

CAS番号 |

1784-50-5 |

|---|---|

分子式 |

C16H18N8O2S2 |

分子量 |

418.5 g/mol |

IUPAC名 |

8-[2-(1,3-dimethyl-6-oxo-2-sulfanylidene-7H-purin-8-yl)ethyl]-1,3-dimethyl-2-sulfanylidene-7H-purin-6-one |

InChI |

InChI=1S/C16H18N8O2S2/c1-21-11-9(13(25)23(3)15(21)27)17-7(19-11)5-6-8-18-10-12(20-8)22(2)16(28)24(4)14(10)26/h5-6H2,1-4H3,(H,17,19)(H,18,20) |

InChIキー |

VUYGRECUFBNLNE-UHFFFAOYSA-N |

SMILES |

CN1C2=C(C(=O)N(C1=S)C)NC(=N2)CCC3=NC4=C(N3)C(=O)N(C(=S)N4C)C |

正規SMILES |

CN1C2=C(C(=O)N(C1=S)C)NC(=N2)CCC3=NC4=C(N3)C(=O)N(C(=S)N4C)C |

他のCAS番号 |

1784-50-5 |

製品の起源 |

United States |

類似化合物との比較

Comparison with Similar Compounds

The structural and functional distinctions between 8,8'-Ethylenebis(2-thiotheophylline) and its analogs are critical for understanding its unique properties. Below is a comparative analysis based on available evidence:

Table 1: Structural and Chemical Comparison of Ethylene/Methylene-Linked Theophylline Derivatives

| Compound Name | CAS Number | Bridge Group | Substituents | Molecular Formula* | Key Features/Applications |

|---|---|---|---|---|---|

| 8,8'-Ethylenebis(2-thiotheophylline) | 1784-50-5 | Ethylene | 2-thio groups | C₁₆H₁₆N₈O₂S₂ | Potential pharmacological use |

| 8,8'-Ethyleneditheophylline | 1784-67-4 | Ethylene | Likely dual thio groups† | C₁₆H₁₆N₈O₂S₂? | Structural isomerism possible |

| 8,8'-Methylenebis(2-thio-theophylline) | 1915-58-8 | Methylene | 2-thio groups | C₁₅H₁₄N₈O₂S₂ | Shorter bridge; altered rigidity |

| 8,8'-Trimethylenebis(2-thio-theophylline) | 6466-29-1 | Trimethylene | 2-thio groups | C₁₇H₁₈N₈O₂S₂ | Increased flexibility |

* Molecular formulas are inferred from theophylline’s base structure (C₇H₈N₄O₂) and bridge modifications. † "Dithio" nomenclature suggests two sulfur substitutions, though exact positions are unspecified in .

Key Observations

In contrast, the methylene bridge (‑CH₂‑) in 8,8'-Methylenebis(2-thio-theophylline) (CAS: 1915-58-8) reduces conformational flexibility, which may impact binding affinity or solubility . The trimethylene bridge (‑CH₂CH₂CH₂‑) in 8,8'-Trimethylenebis(2-thio-theophylline) (CAS: 6466-29-1) introduces greater flexibility, possibly enhancing entropic penalties in molecular recognition processes .

Sulfur Substitution :

- Thio substitution at the 2-position replaces oxygen with sulfur, increasing lipophilicity and altering hydrogen-bonding capabilities. This modification is shared across all compounds in Table 1, suggesting a common strategy to enhance membrane permeability or metabolic stability compared to oxygenated analogs.

Synthetic Considerations :

- While synthesis details for 8,8'-Ethylenebis(2-thiotheophylline) are absent in the evidence, related compounds in (e.g., 3,5-bis(tert-butyl)-2,7-dihydro-1H-oxepin (8a)) highlight the use of column chromatography for purification, a method likely applicable to sulfur-containing theophylline derivatives .

Functional Analogues Beyond Theophylline Derivatives: N,N′-Ethylenebis(iodoacetamide) (CAS: 7250-43-3): A homobifunctional crosslinker with sulfhydryl-reactive iodoacetamide groups. Unlike the theophylline-based compounds, this agent is used for protein modification (e.g., tubulin conjugation), illustrating how ethylene-bridged structures can serve diverse roles in biochemistry . N,N'-Ethylenebis(3,4,5,6-tetrabromophthalimide) (CAS: 32588-76-4): A brominated flame retardant with an ethylene bridge, emphasizing the role of substituents (e.g., bromine vs. thio groups) in dictating applications such as polymer safety vs.

Research Findings and Implications

- Structural-Activity Relationships (SAR): The ethylene bridge and thio substitutions in 8,8'-Ethylenebis(2-thiotheophylline) may enhance its affinity for adenosine receptors compared to theophylline, though experimental validation is needed.

- Thermal and Solubility Properties : Ethylene-bridged compounds like N,N′-Ethylenebis(stearamide) () demonstrate utility in polymer composites, suggesting that 8,8'-Ethylenebis(2-thiotheophylline) could similarly influence material properties if incorporated into matrices .

- Limitations : Current evidence lacks quantitative data (e.g., melting points, solubility, bioactivity) for 8,8'-Ethylenebis(2-thiotheophylline), necessitating further experimental studies to validate hypotheses derived from structural comparisons.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。